3-[(4-Carboxyhexanoyl)amino]benzoic acid
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Overview
Description
3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID is an organic compound that belongs to the class of carboxylic acids and derivatives It is characterized by the presence of a carboxyl group attached to a benzene ring, along with an ethylbutanamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common method is the amidation reaction, where a carboxylic acid derivative reacts with an amine to form the amide bond. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of 3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The carboxyl and amido groups play a crucial role in binding to target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Carboxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of an amido group.
3,4-Diaminobenzoic acid: Contains amino groups instead of the ethylbutanamido substituent.
Uniqueness
3-(4-CARBOXY-4-ETHYLBUTANAMIDO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H17NO5 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-(4-carboxyhexanoylamino)benzoic acid |
InChI |
InChI=1S/C14H17NO5/c1-2-9(13(17)18)6-7-12(16)15-11-5-3-4-10(8-11)14(19)20/h3-5,8-9H,2,6-7H2,1H3,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
YTWWJFHXEWQKLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)NC1=CC=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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